molecular formula C13H20ClN3O B2570818 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride CAS No. 2243509-48-8

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride

Cat. No.: B2570818
CAS No.: 2243509-48-8
M. Wt: 269.77
InChI Key: XTTNVZRQTKHHKS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as a monoamine releasing agent, particularly affecting the release of norepinephrine, dopamine, and serotonin . This interaction is crucial for understanding its potential effects on neurotransmission and related biochemical pathways. Additionally, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may function as a monoamine oxidase inhibitor, which further influences its biochemical properties and interactions .

Cellular Effects

The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a monoamine releasing agent can impact neurotransmitter levels, thereby affecting neuronal signaling and communication . Furthermore, the inhibition of monoamine oxidase by 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can lead to alterations in the degradation of neurotransmitters, which may have downstream effects on cellular processes and overall cell function .

Molecular Mechanism

At the molecular level, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to monoamine transporters, facilitating the release of neurotransmitters such as norepinephrine, dopamine, and serotonin . Additionally, its role as a monoamine oxidase inhibitor involves binding to the enzyme and preventing the breakdown of monoamines, thereby increasing their availability and activity within the cell . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound has a fast onset of action and a short duration, which may affect its utility in prolonged experiments . Additionally, long-term exposure to 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels and improving neuronal function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential application in therapeutic settings.

Metabolic Pathways

4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase, which plays a key role in the degradation of monoamines . By inhibiting this enzyme, the compound can alter metabolic flux and increase the levels of neurotransmitters within the cell . These changes in metabolite levels can have significant effects on cellular function and overall metabolic activity.

Transport and Distribution

The transport and distribution of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes by monoamine transporters, which facilitate its uptake and distribution within neuronal cells . Additionally, its binding to monoamine oxidase may affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within neuronal cells, particularly in regions associated with neurotransmitter release and degradation, is critical for its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 4-Amino-1-benzylpiperidine with a suitable carboxylating agent under controlled conditions. One common method involves the use of 4-Amino-1-benzylpiperidine and a carboxylating agent such as phosgene or triphosgene in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually at room temperature, to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various chemical syntheses.

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H2,14,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTNVZRQTKHHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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